1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate
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Overview
Description
1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C10H18O4. It is an ester formed from the reaction of propanoic acid and 2,2-dimethylpropanoic acid with 1-(hydroxy)ethyl. This compound is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-(hydroxy)ethyl with propanoic acid and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acids.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Hydrolysis: Propanoic acid, 2,2-dimethylpropanoic acid, and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate involves its hydrolysis to release the active components. The ester bond is cleaved by enzymatic or chemical hydrolysis, releasing propanoic acid, 2,2-dimethylpropanoic acid, and ethanol. These products can then interact with various molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Similar ester structure but with an ethyl group instead of a 1-(propanoyloxy)ethyl group.
Methyl 2,2-dimethylpropanoate: Similar ester structure but with a methyl group instead of a 1-(propanoyloxy)ethyl group.
Propanoic acid, 2,2-dimethyl-, ethyl ester: Another ester with a similar backbone but different substituents.
Uniqueness
1-(Propanoyloxy)ethyl 2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of both propanoic acid and 2,2-dimethylpropanoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
409105-11-9 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-propanoyloxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-6-8(11)13-7(2)14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
KWBSBQRNSXEFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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